molecular formula C10H12O3 B564508 Phenoxy-d5-acetic Acid Ethyl Ester CAS No. 1189442-18-9

Phenoxy-d5-acetic Acid Ethyl Ester

Cat. No. B564508
M. Wt: 185.234
InChI Key: MGZFVSUXQXCEHM-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenoxy-d5-acetic Acid Ethyl Ester, also known as Ethyl Phenoxy-d5-acetate or 2-Phenoxy-d5-acetic Acid Ethyl Ester , is a stable isotope labelled compound. It has a molecular formula of C10H7D5O3 and a molecular weight of 185.23 . It is used for research purposes and has a floral type odor .


Molecular Structure Analysis

The molecular structure of Phenoxy-d5-acetic Acid Ethyl Ester consists of 10 carbon atoms, 7 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Phenoxy-d5-acetic Acid Ethyl Ester is an oil-like substance . It is soluble in chloroform, dichloromethane, dimethylformamide, and methanol . As an ester, it is expected to have a lower boiling point compared to acids or alcohols of nearly equal weight .

Safety And Hazards

Phenoxy-d5-acetic Acid Ethyl Ester is intended for research use only and is not intended for food, drug, pesticide, or biocidal product use . It should be stored at -20° C . In case of contact with skin, eyes, or clothing, it should be washed off immediately with soap and plenty of water .

properties

IUPAC Name

ethyl 2-(2,3,4,5,6-pentadeuteriophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZFVSUXQXCEHM-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenoxy-d5-acetic Acid Ethyl Ester

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